2-[2-(4-fluorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-[2-(4-fluorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-fluorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves the reaction of 4-fluorophenol with chloroacetic acid to form 4-fluorophenoxyacetic acid. This intermediate is then reacted with thionyl chloride to produce 4-fluorophenoxyacetyl chloride. The final step involves the reaction of 4-fluorophenoxyacetyl chloride with 4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-fluorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[2-(4-fluorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-[2-(4-fluorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate: A similar compound with an ethyl ester group instead of the carboxamide group.
2-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: A related compound with a methoxyethyl group and a tetrahydrobenzo[b]thiophene ring.
Uniqueness
2-[2-(4-fluorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific structural features, such as the presence of the fluorophenoxy group and the cyclopenta[b]thiophene ring.
Properties
IUPAC Name |
2-[[2-(4-fluorophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-9-4-6-10(7-5-9)22-8-13(20)19-16-14(15(18)21)11-2-1-3-12(11)23-16/h4-7H,1-3,8H2,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKGVUUQBRDJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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